6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide

Description

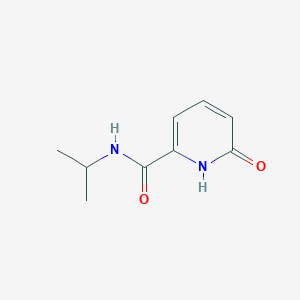

6-Hydroxy-N-(propan-2-yl)pyridine-2-carboxamide (IUPAC name: 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide) is a pyridine derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . Its structure features a hydroxyl (-OH) group at the 6-position of the pyridine ring and an isopropyl carboxamide (-C(=O)NHCH(CH₃)₂) substituent at the 2-position. The SMILES notation is CC(C)NC(=O)C1=CC=CC(=O)N1, and its InChIKey is YKTUNWYSSHLMKT-UHFFFAOYSA-N .

Notably, collision cross-section (CCS) predictions for this compound have been reported for various ionized states (e.g., [M+H]⁺: 153.8 Ų, [M-H]⁻: 148.2 Ų), which are critical for mass spectrometry-based identification . However, experimental data on its biological activity, synthesis routes, or applications remain absent in the literature, necessitating comparisons with structurally analogous compounds for functional insights.

Properties

IUPAC Name |

6-oxo-N-propan-2-yl-1H-pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)10-9(13)7-4-3-5-8(12)11-7/h3-6H,1-2H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTUNWYSSHLMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149744-23-0 | |

| Record name | 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide typically involves the reaction of 6-hydroxy-2-pyridinecarboxylic acid with isopropylamine under suitable conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxy group.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Research :

- The compound has been studied for its potential as a pharmacological agent, particularly as a negative allosteric modulator in receptor studies. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets, including G-protein coupled receptors (GPCRs) and other enzyme systems .

- Antidiabetic and Antioxidant Activity :

- Neuroprotective Effects :

Case Study 1: Antidiabetic Properties

A study published in PMC explored the synthesis of various pyridine derivatives, including 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide, highlighting its efficacy in improving glucose metabolism in diabetic rats. The results showed a significant reduction in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective agents, researchers investigated the effects of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide provided substantial protection against cell death and maintained cellular integrity under stress conditions .

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding . Detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in the target compound increases hydrophilicity compared to the chloro (electron-withdrawing) and methyl (lipophilic) groups in analogs .

Molecular Weight and Complexity :

- The compound from (C₁₇H₁₉N₇O) has a larger, multi-heterocyclic structure, suggesting higher target specificity (e.g., kinase inhibition) but reduced metabolic stability .

Collision Cross-Section (CCS) Comparisons

Chlorinated analogs (e.g., 6-chloro derivatives) likely exhibit lower CCS due to reduced hydrogen-bonding capacity.

Biological Activity

6-Hydroxy-N-(propan-2-yl)pyridine-2-carboxamide, a pyridine derivative, has garnered attention due to its potential biological activities. This compound features a hydroxy group and a carboxamide moiety, which facilitate interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide allows it to participate in various chemical reactions, enhancing its versatility in biological contexts. The presence of the hydroxy and carboxamide groups enables the formation of hydrogen bonds, which are essential for molecular recognition processes in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy and carboxamide functionalities are believed to modulate enzyme activity and receptor binding, potentially influencing metabolic pathways and cellular responses .

Biological Activities

Research indicates that 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Antiviral Properties : Some derivatives of pyridine compounds have shown antiviral effects, particularly against HIV-1, indicating that similar mechanisms might be explored for this compound .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be harnessed for therapeutic purposes, particularly in cancer treatment where enzyme inhibition plays a critical role in controlling tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide:

- Antiviral Studies :

-

Antimicrobial Evaluation :

- Research on similar compounds revealed promising antimicrobial effects against various bacterial strains. The efficacy was linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound can be approached via condensation reactions followed by cyclization, analogous to methods used for structurally related pyridinecarboxamides (e.g., 6-(4-chlorophenyl) derivatives) . Key steps include:

- Condensation : Reacting a hydroxylated pyridine precursor with isopropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).

- Cyclization : Using catalysts like palladium or copper to promote ring closure, with yields improved by controlling temperature (80–120°C) and inert atmospheres.

- Optimization : Employing Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, stoichiometry). HPLC purity data (>98%) and NMR validation are critical for assessing success .

Q. How can the crystal structure of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide be resolved, and what software tools are recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.

- Data Collection : Use synchrotron radiation or laboratory diffractometers (e.g., Bruker D8 Venture) for high-resolution data.

- Refinement : SHELXL (via the SHELX suite) is preferred for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder modeling . For validation, compare bond lengths/angles with similar pyridinecarboxamides (e.g., 3,4,6-triamino-N-phenylthieno analogs ).

Q. What analytical techniques are most reliable for characterizing purity and stability under varying storage conditions?

Answer:

- Purity Analysis : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis byproducts (e.g., free pyridine-2-carboxylic acid).

- Spectroscopic Validation : ¹H/¹³C NMR (DMSO-d6) to confirm the hydroxyl proton (δ 10.2–11.0 ppm) and isopropyl group (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Answer: Regioselective modifications (e.g., halogenation or cross-coupling) require careful control of electronic and steric effects:

- Directing Groups : Utilize the hydroxyl group at position 6 as a directing agent for electrophilic substitutions (e.g., nitration or sulfonation).

- Computational Modeling : DFT calculations (Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.

- Experimental Validation : Compare predicted sites with empirical results from X-ray crystallography and 2D NMR (e.g., NOESY for spatial proximity) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for tautomeric forms?

Answer:

- Multi-Method Validation : Combine SC-XRD (definitive tautomer identification) with solid-state NMR (¹³C CP/MAS) to detect dynamic equilibria in solution.

- Theoretical Frameworks : Link observed tautomers to Marcus theory or Hammett parameters to explain stability differences .

- Case Study : For the related compound 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide, SC-XRD confirmed the keto form predominates in the solid state despite enol predictions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases).

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs (e.g., via reductive amination with labeled isopropylamine) for tracking metabolic pathways using LC-MS/MS.

- Computational Docking : AutoDock Vina or Schrödinger Suite to model interactions with binding pockets, validated by mutagenesis studies .

Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic effects with other bioactive molecules?

Answer:

- Assay Design : Use 384-well plates for dose-response matrices (e.g., 0.1–100 μM) with ATPase or fluorescence-based readouts.

- Data Analysis : Apply Bliss independence or Chou-Talalay models to quantify synergy/antagonism.

- Follow-Up : Validate hits via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the hydroxyl group?

Answer:

- Experimental pKa : Determine via potentiometric titration in 30% DMSO/water to enhance solubility.

- Computational Adjustment : Use COSMO-RS solvation models in software like ACD/Labs to correct for solvent effects.

- Case Study : For 6-hydroxy-N-isopropyl analogs, experimental pKa (8.2) differed from DFT-predicted values (7.5) due to solvent polarity mismatches .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.